molecular formula C27H32O15 B1671051 Eriocitrin CAS No. 13463-28-0

Eriocitrin

Cat. No.: B1671051
CAS No.: 13463-28-0
M. Wt: 596.5 g/mol
InChI Key: OMQADRGFMLGFJF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Eriocitrin, a flavanone found in citrus fruits, primarily targets the VEGFR2-Mediated PI3K/AKT/mTOR Signaling Pathways . These pathways play a crucial role in angiogenesis, which is essential for tumor growth and metastasis .

Mode of Action

This compound interacts with its targets, leading to the inhibition of tube formation and induction of apoptosis in human umbilical vein endothelial cells (HUVECs) . It also disrupts erythrocyte membrane asymmetry through oxidative stress and calcium signaling .

Biochemical Pathways

The main metabolic pathways of this compound include reduction, hydrogenation, N-acetylation, ketone formation, oxidation, methylation, sulfate conjugation, glutamine conjugation, glycine conjugation, desaturation, and demethylation to carboxylic acid .

Pharmacokinetics

This compound’s pharmacokinetic parameters show that the maximum plasma concentration (Cmax) of this compound was 299.833 ± 16.743 μg L−1, while the corresponding time to reach Cmax (Tmax) was 0.094 ± 0.019 h, and the half-time (T1/2) was 1.752 ± 0.323 h . A total of 32 metabolites in vivo and 27 metabolites in vitro were obtained .

Result of Action

This compound has potent biological actions due to its strong antioxidant, antitumor, anti-allergic, antidiabetic, and anti-inflammatory activities . It promotes premature erythrocyte death through hemolysis and eryptosis characterized by PS externalization, Ca2+ accumulation, membrane blebbing, loss of cellular volume, and oxidative stress .

Action Environment

This compound undergoes processes such as demethylation and glucoglycation under the action of the intestinal flora and is catabolized into metabolites such as eriodictyol, hesperetin, and homoeriodictyol . The liver, being the main metabolic organ of the human body, and the gastrointestinal tract, also an important place for drug metabolism, significantly impact this compound’s absorption, metabolism, and toxicology .

Biochemical Analysis

Biochemical Properties

Eriocitrin interacts with various enzymes, proteins, and other biomolecules. It has been found to have lipid-lowering properties in liver cells . The main metabolic pathways of this compound include reduction, hydrogenation, N-acetylation, ketone formation, oxidation, methylation, sulfate conjugation, glutamine conjugation, glycine conjugation, desaturation, and demethylation to carboxylic acid .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to promote cell proliferation of tendon stem cells . In liver cells, it has lipid-lowering properties . In high-fat diet-fed mice, this compound supplementation resulted in lower levels of blood serum glucose and blood and liver triacylglycerols .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit angiogenesis by targeting VEGFR2-Mediated PI3K/AKT/mTOR Signaling Pathways . Furthermore, it has been shown to disrupt erythrocyte membrane integrity, promoting premature erythrocyte death through hemolysis and eryptosis .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to have various effects in laboratory settings. For instance, it has been found to restore the values of biochemical parameters such as glucose, glycated hemoglobin, urea, creatinine, LDH, serum cholesterol, and triglycerides to near-normal levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on rats, the maximum plasma concentration (Cmax) of this compound was 299.833 ± 16.743 μg L−1, while the corresponding time to reach Cmax (Tmax) was 0.094 ± 0.019 h, and the half-time (T1/2) was 1.752 ± 0.323 h .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to be metabolized into eriodictyol first, and then undergo phase II metabolism such as glucuronidation, sulfation, and methylation, thereby producing hesperetin, homoeriodictyol, eriodictyol-O-glucuronide, and other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eriocitrin can be synthesized through the glycosylation of eriodictyol with rutinose. The reaction typically involves the use of glycosyl donors and acceptors under specific conditions to achieve the desired glycoside linkage .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as lemon peels, using solvents like methanol or ethanol. The extracted compound is then purified using chromatographic techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Eriocitrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Eriocitrin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-6,9,16,18,20-30,32-37H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQADRGFMLGFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13463-28-0
Record name (S)-7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5-hydroxy-4H-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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